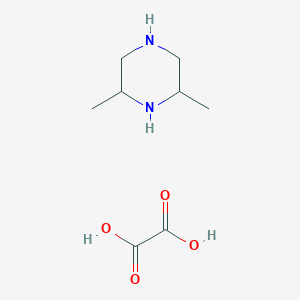

Trans-2,6-dimethylpiperazine oxalate

Description

Properties

IUPAC Name |

2,6-dimethylpiperazine;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.C2H2O4/c1-5-3-7-4-6(2)8-5;3-1(4)2(5)6/h5-8H,3-4H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDBJISJUXHDLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereocontrolled Synthetic Methodologies for Trans 2,6 Dimethylpiperazine Oxalate and Its Precursors

Stereoselective Preparation of trans-2,6-dimethylpiperazine

The synthesis of the piperazine (B1678402) scaffold, a prevalent core in many pharmacologically active compounds, requires meticulous control to achieve the desired stereochemistry. nih.gov For 2,6-disubstituted piperazines, achieving a trans configuration is a common synthetic challenge addressed by various strategic approaches.

Intramolecular Amidomercuriation Approaches

Intramolecular amidomercuriation is a classic and effective method for the cyclization of acyclic aminoalkenes, providing a pathway to nitrogen-containing heterocycles. This electrophile-induced cyclization involves the activation of a double bond by a mercury(II) salt, followed by the intramolecular attack of a nitrogen nucleophile (an amide). The resulting organomercury intermediate is then demercurated, typically via reduction with sodium borohydride, to yield the saturated heterocyclic ring.

The stereochemical outcome of the cyclization is often highly controlled. For precursors designed to form 2,6-disubstituted piperazines, the reaction can proceed with high diastereoselectivity. The stereochemistry of the final product is influenced by the transition state geometry, which seeks to minimize steric interactions. By selecting appropriate starting materials and reaction conditions, this methodology can be guided to favor the formation of the thermodynamically more stable trans isomer, where the two methyl groups adopt equatorial positions in the chair conformation of the piperazine ring.

1,3-Cycloaddition Strategies for trans-Dialkylpiperidines

The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing five- and six-membered heterocyclic rings with a high degree of regio- and stereocontrol. mdpi.com This strategy can be adapted for the synthesis of the piperazine core. One such approach involves the cycloaddition of an alkene to a 2-alkyl-2,3,4,5-tetrahydropyridine oxide (a cyclic nitrone). rsc.org The resulting isoxazolidine (B1194047) intermediate can then be reductively cleaved to yield a trans-2,6-dialkylpiperidine. rsc.org

While this example directly yields a piperidine, the underlying principle is applicable to piperazine synthesis. By designing a suitable azomethine ylide as the 1,3-dipole, its intramolecular cycloaddition onto an appropriately positioned alkene can construct the piperazine ring. The stereochemistry of the newly formed stereocenters is dictated by the facial selectivity of the cycloaddition, which can be controlled to produce the desired trans relationship between the substituents. mdpi.comnih.gov

Table 1: Comparison of Cycloaddition Strategies

| Strategy | Dipole | Dipolarophile | Intermediate | Key Feature |

|---|---|---|---|---|

| Intermolecular | Cyclic Nitrone | Alkene | Isoxazolidine | Yields trans-dialkylpiperidines after reduction. rsc.org |

Asymmetric Catalysis in Piperazine Ring Construction

Modern synthetic chemistry increasingly relies on asymmetric catalysis to construct chiral molecules with high enantiomeric and diastereomeric purity. Several catalytic methods have been developed for the stereocontrolled synthesis of substituted piperazines. nih.gov These methods often involve the use of a chiral catalyst to control the formation of stereocenters during the ring-forming step.

One notable approach is the asymmetric lithiation–substitution of an N-Boc piperazine. This method uses a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, to direct the deprotonation and subsequent electrophilic trapping at a specific position, enabling the stereoselective synthesis of trans-2,5- and trans-2,6-disubstituted piperazines. acs.org Another strategy involves the catalytic reductive cyclization of dioximes, which can be guided stereoselectively to form the piperazine ring. nih.gov Furthermore, palladium-catalyzed cyclization reactions have been developed for the modular synthesis of highly substituted piperazines with excellent regio- and stereochemical control. organic-chemistry.org These catalytic approaches provide efficient routes to the trans-2,6-dimethylpiperazine precursor, often with superior control and in fewer steps than classical methods. acs.org

Crystallization Techniques for Trans-2,6-dimethylpiperazine Oxalate (B1200264) Salt Formation

The formation of the oxalate salt serves two primary purposes: it provides a stable, crystalline solid form of the piperazine base and offers a crucial opportunity for purification, particularly for the enrichment of the desired trans stereoisomer.

Slow Evaporation Methodologies for Proton Transfer Compounds

Trans-2,6-dimethylpiperazine oxalate is a proton transfer compound, or an organic salt, formed by the reaction of a Brønsted-Lowry base (the piperazine) and a Brønsted-Lowry acid (oxalic acid). The crystallization of such salts is frequently achieved using the slow evaporation method. umass.educhemistryviews.org This technique is one of the simplest and most effective for growing high-quality single crystals. washington.edutamu.edu

The process involves dissolving the compound in a suitable solvent or solvent mixture in which it is moderately soluble. umass.edu The solution is then left undisturbed in a container that is loosely covered, for instance with pierced aluminum foil, to allow the solvent to evaporate slowly. chemistryviews.orgwashington.edu As the solvent volume decreases, the solution becomes supersaturated, and crystal nucleation and growth begin. The slow rate of evaporation is critical, as it allows the molecules time to arrange themselves into a well-defined and stable crystal lattice, which is essential for obtaining high-purity crystals. chemistryviews.org For the target compound, a typical procedure would involve neutralizing a solution of trans-2,6-dimethylpiperazine with oxalic acid and allowing the resulting solution to slowly evaporate at room temperature. nih.gov

Table 2: Key Parameters in Slow Evaporation Crystallization

| Parameter | Description | Rationale |

|---|---|---|

| Solvent Choice | A solvent in which the compound is moderately soluble. | If too soluble, crystallization is difficult; if too insoluble, a saturated solution cannot be made. umass.edu |

| Evaporation Rate | Controlled by the container opening (e.g., number of holes in foil). | A slow rate promotes the growth of larger, higher-quality crystals over many small ones. chemistryviews.org |

| Temperature | Typically ambient and stable. | Avoids rapid changes in solubility that can lead to poor crystal formation. |

| Environment | Undisturbed and free from vibrations or dust. | Physical disturbances can trigger uncontrolled precipitation and affect crystal quality. umass.edu |

Control of Crystallization Parameters for Stereoisomer Enrichment

Crystallization is a powerful technique for separating stereoisomers. If a mixture of cis and trans-2,6-dimethylpiperazine is used to form the oxalate salt, the crystallization process can be optimized to selectively crystallize the salt of the desired trans isomer. This separation relies on the different physicochemical properties of the diastereomeric salts, such as their solubility and the stability of their respective crystal lattices.

The enrichment of the desired stereoisomer is achieved by carefully controlling key crystallization parameters. crystallizationsystems.com These include:

Solvent System: The choice of solvent can significantly alter the relative solubilities of the cis and trans oxalate salts. A solvent that maximizes the solubility difference is ideal.

Temperature Profile: Controlled cooling (slow or fast) can influence which isomer crystallizes first (kinetic vs. thermodynamic control). Temperature cycling, where the solution is repeatedly heated and cooled, can also be used to ripen the crystals and favor the most stable form. crystallizationsystems.com

Supersaturation: The level of supersaturation is the driving force for crystallization. By controlling the rate of cooling or solvent evaporation, the process can be maintained in a metastable zone where crystal growth of the desired isomer is favored over the nucleation of the undesired one. nih.govresearchgate.net

Seeding: Introducing a small seed crystal of pure this compound can template the growth of the desired crystal form and stereoisomer, bypassing the stochastic nature of primary nucleation.

By systematically screening these parameters, a robust crystallization process can be developed to ensure that the final product is highly enriched in the this compound stereoisomer. crystallizationsystems.comresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| trans-2,6-dimethylpiperazine |

| cis-2,6-dimethylpiperazine |

| Oxalic acid |

| Sodium borohydride |

| (-)-Sparteine |

| N-Boc piperazine |

| trans-2,5-dimethylpiperazine (B131708) |

Advanced Structural Elucidation and Solid State Characterization of Trans 2,6 Dimethylpiperazine Oxalate

Single-Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Stereochemical Assignment

A critical aspect of the analysis would be the determination of the conformation of the trans-2,6-dimethylpiperazine cation. It is anticipated that the piperazine (B1678402) ring would adopt a chair conformation, which is the most stable arrangement for such six-membered rings. In this conformation, the two methyl groups at the 2 and 6 positions would be expected to be in equatorial positions to minimize steric hindrance. The analysis would also confirm the stereochemistry as trans, meaning one methyl group is on one side of the ring plane and the other is on the opposite side. The oxalate (B1200264) anion is expected to be essentially planar.

Crystal Packing Analysis and Unit Cell Parameters

Table 1: Hypothetical Unit Cell Parameters for Trans-2,6-dimethylpiperazine Oxalate

| Parameter | Value |

|---|---|

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

Note: This table is for illustrative purposes only, as experimental data is not available.

High-Resolution Structural Refinement

Following the initial structure solution, a process of high-resolution structural refinement would be carried out. This involves fitting the calculated diffraction pattern from the structural model to the experimentally observed data. The quality of this fit is assessed by parameters such as the R-factor. A low R-factor indicates a high degree of agreement between the model and the experimental data, signifying a precise and reliable crystal structure determination. This refinement would provide the exact coordinates of each atom in the asymmetric unit.

Intermolecular Interaction Profiling

The solid-state structure of this compound is stabilized by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial for comprehending the crystal's stability and physical properties.

Quantitative Analysis of Hydrogen Bonding Networks

The primary intermolecular interactions in the crystal structure of this compound are expected to be hydrogen bonds. The protonated amine groups of the trans-2,6-dimethylpiperazinium cation would act as hydrogen bond donors, while the oxygen atoms of the oxalate anion would serve as hydrogen bond acceptors. A quantitative analysis of the hydrogen bonding network would involve determining the donor-acceptor distances and angles for each hydrogen bond. This data provides a measure of the strength and geometry of these interactions, which are fundamental to the stability of the crystal lattice.

Table 2: Expected Hydrogen Bonding Parameters in this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|

Note: This table illustrates the type of data that would be generated from a quantitative analysis of hydrogen bonding. The values are not from experimental data.

Investigation of π-π Stacking and Other Supramolecular Interactions

A definitive analysis of π-π stacking and other supramolecular interactions necessitates the experimental determination of the compound's crystal structure through techniques like single-crystal X-ray diffraction. Without this crystallographic data, a discussion of intermolecular forces, such as hydrogen bonding networks and potential π-π stacking, remains speculative. While the trans-2,6-dimethylpiperazinium cation in a chair conformation is expected, its precise arrangement with the oxalate anion and neighboring molecules, which dictates the supramolecular architecture, is unknown.

Advanced Spectroscopic Probing

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Coordination Modes

While general characteristic vibrational frequencies for piperazine rings and oxalate anions are known, the specific vibrational modes for this compound are not documented. An experimental FTIR and Raman spectral analysis would be required to identify the precise wavenumbers of key functional groups and to understand the coordination between the dimethylpiperazinium cation and the oxalate anion.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy provides valuable information about the local chemical environments of atoms in a solid material. However, no solid-state NMR data for this compound has been published. Such data would be essential to characterize the crystallographically distinct atomic sites and to provide insights into the molecular structure and packing.

UV-Visible Spectroscopy for Electronic Transitions in Complexed Forms

UV-Visible spectroscopy can reveal information about electronic transitions within a compound. For this compound, this could potentially include charge-transfer interactions between the piperazinium cation and the oxalate anion. Without experimental spectra, a discussion of its electronic properties cannot be provided.

Computational and Theoretical Investigations of Trans 2,6 Dimethylpiperazine Oxalate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, electronic properties, and other essential parameters.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For Trans-2,6-dimethylpiperazine oxalate (B1200264), this would involve determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. The "trans" configuration of the 2,6-dimethylpiperazine (B42777) cation indicates that the methyl groups are on opposite sides of the piperazine (B1678402) ring, likely in equatorial positions to minimize steric hindrance, leading to a stable chair conformation.

While specific optimized geometric parameters for Trans-2,6-dimethylpiperazine oxalate are not available in the literature, studies on similar structures, such as trans-2,5-dimethylpiperazine-1,4-diium salts, have confirmed the stability of the chair conformation with equatorial methyl groups. For instance, in the tetrachloridocobaltate(II) salt of trans-2,5-dimethylpiperazine-1,4-diium, the N-C and C-C bond lengths are reported to be in the range of 1.490(2) to 1.513(2) Å, and the bond angles range from 109.15(14) to 113.54(15)°. It is expected that the geometry of the Trans-2,6-dimethylpiperazine cation would exhibit similar values.

The oxalate anion, in turn, is a planar dianion. The interaction between the piperazinium cation and the oxalate anion would be governed by hydrogen bonding between the amine protons of the piperazine ring and the oxygen atoms of the oxalate.

Table 1: Representative Geometric Parameters from a Related Compound (trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II))

| Parameter | Value Range |

| N-C Bond Length | 1.490(2) - 1.513(2) Å |

| C-C Bond Length | ~1.51 Å |

| C-N-C Bond Angle | ~113.54(15)° |

| N-C-C Bond Angle | ~110° |

| C-C-C Bond Angle | ~109.15(14)° |

This data is for a related compound and is presented for illustrative purposes.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO is related to the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity.

For this compound, the HOMO is expected to be localized on the oxalate anion due to the presence of lone pairs on the oxygen atoms, making it the primary electron donor. The LUMO is likely to be located on the piperazinium cation, specifically around the positively charged nitrogen atoms, which can act as electron acceptors. DFT calculations would provide the precise energies of these orbitals and the magnitude of the HOMO-LUMO gap, which would be instrumental in understanding the charge transfer interactions within the salt.

Table 2: Illustrative HOMO-LUMO Data from a Hypothetical DFT Calculation

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This data is hypothetical and serves as an example of what DFT calculations would yield.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

In the case of this compound, the MEP surface would show a high negative potential around the oxygen atoms of the oxalate anion, indicating these are the sites for hydrogen bonding and interaction with the cation. Conversely, the regions around the N-H protons of the piperazinium cation would exhibit a high positive potential, highlighting their role as hydrogen bond donors. The methyl groups would be expected to have a relatively neutral potential.

Quantum Chemical Studies of Intermolecular Interactions

Quantum chemical methods, such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis, can be employed to quantify the strength and nature of these interactions. Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular contacts in a crystal. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The analysis of the 2D fingerprint plots derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For related piperazine salts, Hirshfeld surface analysis has shown that O···H/H···O and H···H contacts are the most significant contributors to the crystal packing.

Simulation of Crystal Packing and Lattice Dynamics

Computational simulations can be used to predict the crystal packing of this compound and to study its lattice dynamics. Crystal structure prediction methods aim to find the most stable arrangement of molecules in the crystal lattice based on minimizing the lattice energy. These simulations can provide valuable insights into the possible polymorphs of the compound.

Lattice dynamics simulations, on the other hand, investigate the vibrational modes of the crystal lattice (phonons). These simulations can be used to calculate thermodynamic properties such as the heat capacity and thermal expansion of the crystal. The results of these simulations can be compared with experimental data from techniques like Raman and infrared spectroscopy to validate the computational model.

Coordination Chemistry Applications of Trans 2,6 Dimethylpiperazine and Its Oxalate Salt

Ligand Design and Metal Complexation Strategies

The dual functionality of trans-2,6-dimethylpiperazine oxalate (B1200264) allows for its use in several distinct ligand design strategies. Depending on the reaction conditions, particularly pH, the piperazine (B1678402) moiety can exist in its protonated cationic form or as a neutral, bidentate ligand. This duality is fundamental to its utility in constructing a wide array of coordination compounds.

In acidic conditions, the nitrogen atoms of trans-2,6-dimethylpiperazine become protonated, forming the trans-2,6-dimethylpiperazine-1,4-diium cation. This dication is incapable of direct coordination to a metal center but plays a crucial role as a counter-ion to balance the charge of anionic metal complexes. More importantly, it functions as a structure-directing agent, or template, guiding the assembly of the inorganic components through hydrogen bonding and steric effects.

A key example that illustrates this principle is the molecular salt, trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II), (C₆H₁₆N₂)[CoCl₄]. nih.gov Although this example features the 2,5-isomer and a tetrachloridocobaltate(II) anion, the structural role of the dication is directly analogous to how the trans-2,6-dimethylpiperazinium dication would behave with an anionic metal-oxalate complex. In the crystal structure, the piperazinium dication adopts a stable chair conformation with the methyl groups in equatorial positions. nih.gov The N-H groups of the cation form strong N—H···Cl hydrogen bonds with the anionic [CoCl₄]²⁻ complex. These interactions, along with weaker C—H···Cl hydrogen bonds, link the organic and inorganic ions into a well-defined two-dimensional supramolecular network. nih.gov

This templating effect is critical in crystal engineering. The size, shape, and hydrogen-bonding potential of the piperazinium cation can direct the formation of specific framework topologies in anionic metal-oxalate systems, potentially leading to novel materials with desired channel sizes or network dimensionalities. The predictable geometry of the trans-2,6-dimethylpiperazinium cation makes it an excellent candidate for the rational design of such materials.

Table 1: Selected Crystallographic Data for (C₆H₁₆N₂)[CoCl₄]

| Parameter | Value |

|---|---|

| Chemical Formula | (C₆H₁₆N₂)[CoCl₄] |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Co-Cl Bond Length (Å) | 2.256 - 2.281 |

| Cl-Co-Cl Bond Angle (°) | 103.32 - 116.57 |

| N-H···Cl Hydrogen Bond Length (Å) | 3.22 - 3.35 |

Upon deprotonation, the trans-2,6-dimethylpiperazine molecule becomes a neutral species with two secondary amine donors. In this form, it can act as a chelating bidentate ligand, coordinating directly to a metal center through its two nitrogen atoms. The piperazine ring typically adopts a chair conformation, which forces the nitrogen lone pairs into a disposition suitable for forming a six-membered chelate ring with the metal ion.

The use of trans-2,6-dimethylpiperazine oxalate as a single precursor offers a facile route to the synthesis of novel Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). In this strategy, the salt is dissolved and reacted with a metal salt, typically under solvothermal conditions. In solution, an equilibrium exists between the protonated dication, the neutral piperazine molecule, and the oxalate anion. This allows for the simultaneous availability of both a potential templating agent (the cation) and the necessary ligands (oxalate and neutral piperazine) for framework construction.

The final structure is highly dependent on the reaction conditions, such as the metal-to-ligand ratio, pH, temperature, and solvent system.

Under acidic conditions, the formation of anionic metal-oxalate chains or layers is favored, with the trans-2,6-dimethylpiperazinium dication incorporated into the structure as a charge-balancing template. bohrium.com

Near-neutral or basic conditions would favor the deprotonation of the piperazinium ion, allowing the neutral trans-2,6-dimethylpiperazine to compete with the oxalate for coordination sites on the metal center, leading to mixed-ligand frameworks.

This approach has been used to generate a wide variety of coordination polymers with diverse structures and properties. rsc.orgresearchgate.net

Exploration of Coordination Modes in Metal-Oxalate-Piperazine Systems

The structural diversity of metal-oxalate-piperazine systems is largely derived from the remarkable versatility of the oxalate anion (C₂O₄²⁻) as a ligand. The oxalate ion can adopt numerous coordination modes, acting as a bridge between multiple metal centers to create structures of varying dimensionality (1D, 2D, and 3D). diva-portal.org The presence of the bulky trans-2,6-dimethylpiperazine, either as a coordinated ligand or as a cationic template, sterically influences the manner in which the metal-oxalate framework assembles.

The most common coordination modes of the oxalate ligand include:

Bidentate Chelating: The oxalate anion coordinates to a single metal ion through two adjacent oxygen atoms, forming a stable five-membered ring. This is common in mononuclear complexes or as a terminal ligand in polymers. bohrium.com

Bis-bidentate Bridging: The oxalate bridges two metal centers, with each pair of adjacent oxygen atoms chelating to a different metal ion. This mode is fundamental to the formation of 1D chains and 2D layered structures. researchgate.netnih.gov

Tetradentate Bridging: In rarer cases, all four oxygen atoms of the oxalate ligand can be involved in coordination, bridging up to four different metal centers. youtube.com

Table 2: Common Oxalate Coordination Modes

| Coordination Mode | Description | Typical Resulting Structure |

|---|---|---|

| Bidentate Chelating | Binds to one metal center. | Mononuclear complexes |

| Bis-bidentate Bridging (trans) | Bridges two metal centers, forming linear chains. | 1D Linear Chains |

| Bis-bidentate Bridging (cis) | Bridges two metal centers, forming zigzag chains. | 1D Zigzag Chains |

| Mixed Chelating and Bridging | Binds to multiple metal centers in complex ways. | 2D Layers or 3D Frameworks |

Studies on Linkage Isomerism and Structural Diversity in Metal Complexes

Linkage isomerism, in its strictest sense, refers to ligands that can coordinate to a metal through different atoms. While the oxalate ligand does not exhibit classical linkage isomerism, the term can be extended to describe the phenomenon of "coordination isomerism," where different coordination modes of the same ligand lead to distinct structural isomers or polymorphs. The oxalate ligand is a prime example of a moiety that promotes such structural diversity. diva-portal.org

The combination of a flexible ligand like piperazine with a versatile bridging ligand like oxalate can lead to a variety of structurally distinct products from very similar reaction conditions. rsc.org For instance, in a cobalt(II)-oxalate system, subtle changes in synthesis can lead to either 1D linear chains or 2D honeycomb-like layered architectures. researchgate.net The final structure is often dictated by the delicate interplay of thermodynamics and kinetics during crystal growth.

In the context of this compound, structural diversity can arise from several factors:

Cis/Trans Isomerism of the Metal Center: In an octahedral complex with two piperazine ligands and one oxalate ligand, the piperazine ligands could be arranged in either a cis or trans fashion, leading to different isomers.

Polymorphism: The same chemical components can pack in different ways in the solid state, giving rise to polymorphs with different physical properties. The hydrogen bonding patterns directed by the piperazinium cation are crucial in determining which polymorphic form crystallizes.

Solvent Coordination: The inclusion of solvent molecules in the coordination sphere of the metal or within the crystal lattice can lead to entirely different framework structures. rsc.org

These factors highlight the complexity and richness of the coordination chemistry of metal-oxalate-piperazine systems, offering numerous avenues for the targeted synthesis of materials with tailored structures and functions.

Supramolecular Assembly and Crystal Engineering Utilizing Trans 2,6 Dimethylpiperazine Oxalate

Rational Design of Hydrogen-Bonded Organic Frameworks (HOFs)

Hydrogen-Bonded Organic Frameworks (HOFs) are crystalline porous materials constructed from organic building blocks linked by hydrogen bonds. The rational design of HOFs relies on the use of molecular components with well-defined geometries and predictable hydrogen bonding patterns, known as supramolecular synthons.

The trans-2,6-dimethylpiperazinium cation is an effective building block for HOFs. The diprotonated piperazinium ring in its stable chair conformation presents two axial and two equatorial N-H hydrogen bond donors. The oxalate (B1200264) anion, with its four oxygen atoms, can act as a multivalent hydrogen bond acceptor. The combination of the piperazinium dication and the oxalate dianion can lead to the formation of robust and predictable supramolecular synthons.

In analogous systems, such as bis(4-phenylpiperazin-1-ium) oxalate dihydrate, the crystal structure is stabilized by a network of intermolecular O-H···O, N-H···O, and C-H···O hydrogen bonds. mdpi.com The primary interaction involves the protonated amine groups of the piperazinium ring and the oxygen atoms of the oxalate anion. The general principle involves the charge-assisted N+-H···O- hydrogen bonds, which are significantly stronger than those between neutral molecules, providing the necessary stability for the framework.

The design process for HOFs using components like trans-2,6-dimethylpiperazine and oxalic acid would involve:

Selection of Building Blocks: The choice of the trans-isomer of 2,6-dimethylpiperazine (B42777) provides a specific stereochemistry, with the methyl groups likely occupying equatorial positions in the chair conformation to minimize steric hindrance. This pre-organizes the hydrogen bond donors in a defined spatial arrangement.

Synthon Approach: The most anticipated supramolecular synthon would involve the piperazinium N-H groups and the oxalate oxygen atoms. The formation of ring motifs, such as R2,2(8) hydrogen-bonding patterns, where two piperazinium N-H donors interact with two oxalate oxygens, is a common feature in similar structures.

Control of Dimensionality: By varying solvents or crystallization conditions, it might be possible to influence which synthons are formed and how they are connected, leading to frameworks of different dimensionalities and porosities.

Construction of Low-Dimensional Supramolecular Architectures (1D Chains, 2D Layers)

The self-assembly of trans-2,6-dimethylpiperazinium and oxalate ions can readily lead to the formation of one-dimensional (1D) chains and two-dimensional (2D) layers. The structure of these assemblies is directed by the coordination preferences of the ions and the geometry of the hydrogen bonds.

1D Chains: One-dimensional chains are a common motif in piperazinium-anion co-crystals. For instance, in the structure of 1-methylpiperazine-1,4-dium bis(hydrogen oxalate), the hydrogen oxalate anions are linked by strong O-H···O hydrogen bonds, forming corrugated chains. achemblock.com The piperazinium cations then link these chains through N-H···O interactions. A similar arrangement could be envisaged for trans-2,6-dimethylpiperazine oxalate, where alternating cations and anions form a hydrogen-bonded chain. The oxalate ion could bridge two piperazinium dications, and this motif would repeat to form an infinite 1D polymer.

2D Layers: The extension of hydrogen bonding in a second dimension leads to the formation of 2D layers or sheets. In the crystal structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate (B83284), a related system, the dihydrogen diphosphate anions are linked by O-H···O hydrogen bonds to generate layers. nih.gov The organic cations are situated between these inorganic layers and connect them through N-H···O and C-H···O hydrogen bonds, resulting in a three-dimensional network built from 2D sheets. nih.gov For this compound, it is plausible that the oxalate ions form a hydrogen-bonded network with some piperazinium cations to create a 2D sheet, with the remaining cations and potentially solvent molecules residing between the sheets.

The table below illustrates typical hydrogen bond geometries found in related piperazinium salt crystal structures, which are indicative of the interactions that would define the 1D and 2D assemblies of this compound.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | System Reference |

| N-H | H | O | 0.92 | 1.78 | 2.69 | 170 | Piperazinium carboxylate |

| O-H | H | O | 0.84 | 1.85 | 2.68 | 175 | Hydrogen oxalate chain |

| C-H | H | O | 0.97 | 2.45 | 3.32 | 150 | General C-H···O interaction |

Engineering of Three-Dimensional Networks through Non-Covalent Interactions

The creation of three-dimensional (3D) supramolecular networks from this compound relies on the extension of hydrogen bonding in all three dimensions. This can be achieved through the use of the multiple hydrogen bond donor and acceptor sites on the constituent ions. The diprotonated piperazinium cation has four N-H donors, and the oxalate dianion has four oxygen acceptors, providing the potential for a high degree of connectivity.

In the crystal structure of 1-methylpiperazine-1,4-dium bis(hydrogen oxalate), the hydrogen oxalate anions form chains, and these chains are further connected by the piperazinium cations through N-H···O and C-H···O hydrogen bonds, resulting in a 3D network. achemblock.com This serves as an excellent model for how this compound could form a 3D architecture. The piperazinium dication would act as a 3D linker, connecting multiple oxalate anions or oxalate-based chains.

Template-Directed Synthesis of Supramolecular Assemblies

In template-directed synthesis, a molecule or ion (the template) is used to direct the assembly of other molecules into a specific architecture that would not form in the template's absence. The template is often entrapped within the final structure. While there is no specific literature describing this compound as a template, its constituent ions have the potential to act in this capacity.

The trans-2,6-dimethylpiperazinium cation, with its defined shape and charge, could act as a template for the formation of metal-oxalate frameworks. In such a scenario, the piperazinium ions would occupy channels or cavities within a negatively charged metal-oxalate lattice, with their positive charge balancing the framework's charge and their size and shape dictating the dimensions of the void space. The hydrogen bonding between the piperazinium N-H groups and the oxalate oxygens of the framework would be crucial for this templating effect.

The principles of template-directed synthesis are well-established, and the combination of a structured organic cation like trans-2,6-dimethylpiperazinium and a versatile linker like oxalate provides a rich platform for the discovery of new supramolecular materials.

Future Research Directions and Unexplored Avenues in Trans 2,6 Dimethylpiperazine Oxalate Chemistry

Development of Advanced Synthetic Methodologies for Enantiomerically Pure Forms

The biological and material properties of chiral molecules are intrinsically linked to their stereochemistry. Consequently, accessing enantiomerically pure forms of trans-2,6-dimethylpiperazine is a critical prerequisite for advanced applications. While methods for synthesizing chiral piperazines exist, future research could focus on developing more efficient and scalable "advanced" methodologies.

Current strategies often rely on classical resolution or synthesis from the chiral pool. Future work should explore catalytic asymmetric syntheses, which offer greater efficiency and atom economy. Potential methodologies could include:

Asymmetric Hydrogenation: Development of catalytic systems for the asymmetric hydrogenation of corresponding dehydropiperazine precursors. This would involve screening chiral metal catalysts (e.g., Rhodium, Ruthenium, Iridium-based) with various chiral phosphine (B1218219) ligands to achieve high enantioselectivity.

Enzyme-Catalyzed Resolution: Exploring kinetic resolution of racemic trans-2,6-dimethylpiperazine or its derivatives using lipases or other hydrolases. This biocatalytic approach could provide a green and highly selective alternative to classical resolution.

Memory of Chirality Methods: Investigating synthetic routes that exploit the "memory of chirality" principle, where a temporary chiral center is used to induce the desired stereochemistry at the C2 and C6 positions before being removed.

A comparative overview of potential advanced synthetic routes is presented below.

| Methodology | Potential Advantages | Key Research Challenges |

| Catalytic Asymmetric Synthesis | High efficiency, atom economy, scalability. | Catalyst design, optimization of reaction conditions for high enantiomeric excess (>99% ee). |

| Biocatalytic Resolution | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme screening, substrate compatibility, separation of product from enzyme. |

| Memory of Chirality | Novel approach, potential for high stereocontrol. | Design of suitable prochiral precursors, control over reaction pathways. |

Achieving enantiomeric excess values greater than 98% is crucial for applications in chiral catalysis and pharmaceuticals, making the development of these advanced methods a high-priority research direction. iucr.org

Investigation of Dynamic Processes in Solid-State Structures

The solid-state structure of trans-2,6-dimethylpiperazine oxalate (B1200264) is dictated by a network of hydrogen bonds between the piperazinium cations and oxalate anions. While a static crystal structure provides a foundational understanding, the dynamic processes within this lattice are unexplored. Future research should employ advanced solid-state characterization techniques to probe these dynamics.

Solid-State Nuclear Magnetic Resonance (SSNMR): Variable-temperature SSNMR studies, particularly focusing on ¹H, ¹³C, and ¹⁵N nuclei, can provide invaluable insight into molecular motions. These experiments could quantify the energetics of piperazine (B1678402) ring inversion (chair-to-chair or chair-to-twist-boat conformations) within the crystal lattice. iucr.org For instance, dynamic NMR has been used to determine the activation energy barriers for conformational changes in other substituted piperazines. iucr.orgnih.gov

Quasielastic Neutron Scattering (QENS): QENS is a powerful technique for studying stochastic molecular motions, such as the reorientation of the methyl groups or rotational dynamics of the ammonium (B1175870) protons involved in hydrogen bonding.

Computational Modeling: Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can complement experimental work. These models can predict the energy barriers for different dynamic processes, such as proton transfer within the hydrogen-bonded oxalate network, a phenomenon known to occur in other oxalate-containing systems. nih.govachemblock.com

Understanding these dynamic processes is fundamental to predicting the material's physical properties, such as thermal expansion, phase transition behavior, and even proton conductivity.

| Dynamic Process | Investigative Technique | Potential Information Gained |

| Piperazine Ring Inversion | Variable-Temperature SSNMR | Activation energy, conformational exchange rates. |

| Methyl Group Rotation | Quasielastic Neutron Scattering (QENS) | Rotational barriers, correlation times. |

| Proton Transfer/Dynamics | SSNMR, QENS, Computational Modeling | Proton hopping rates, mechanism (Grotthuss vs. Vehicle), conductivity pathways. |

| Lattice Vibrations (Phonons) | Terahertz (THz) Spectroscopy | Low-frequency vibrational modes associated with the hydrogen bond network. |

Exploration of Novel Hybrid Inorganic-Organic Materials Beyond Simple Coordination

The trans-2,6-dimethylpiperazinium cation can act as a templating agent or a charge-balancing component in the formation of hybrid inorganic-organic materials. Research in this area could move beyond simple salts to create functional materials with novel properties. A particularly promising avenue is the development of hybrid perovskites.

Hybrid organic-inorganic perovskites (HOIPs) are a class of materials with the general formula ABX₃, where A is an organic cation. The use of piperazinium and its derivatives as the 'A' cation has been shown to produce low-dimensional perovskites with interesting photoluminescent properties. nih.gov Notably, a recent study demonstrated that using the closely related isomer, trans-2,5-dimethylpiperazine (B131708), as a template for a lead bromide framework resulted in a material exhibiting broadband white-light emission with a high photoluminescence quantum yield of 58.02%. achemblock.com This suggests that the specific geometry and hydrogen-bonding capability of the dimethylpiperazinium cation play a crucial role in structuring the inorganic framework and influencing its electronic properties.

Future research should systematically explore the synthesis of hybrid materials using trans-2,6-dimethylpiperazine oxalate with various metal halides (e.g., lead bromide, lead chloride, tin iodide). Key research questions would include:

How does the specific stereochemistry of the trans-2,6-dimethylpiperazinium cation influence the dimensionality (1D, 2D, or 3D) of the resulting inorganic framework?

What is the role of the oxalate anion in the synthesis? Does it co-incorporate into the structure or simply act as the proton source for the diamine?

What are the resulting photophysical properties (e.g., band gap, emission wavelength, quantum yield) of these new materials? achemblock.com

The development of stable, efficient, and lead-free white-light emitting materials is a significant goal in solid-state lighting, and this class of compounds represents a highly promising, yet unexplored, family of materials.

Integration into Multi-component Crystalline Solids for Advanced Material Science Studies

Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling intermolecular interactions. The trans-2,6-dimethylpiperazinium cation and oxalate dianion are excellent building blocks for crystal engineering due to their well-defined geometry and hydrogen-bonding capabilities. This allows for the construction of multi-component crystalline solids, such as salts and co-crystals, with tailored architectures and functions.

Studies on the closely related trans-2,5-dimethylpiperazine have shown its ability to form stable, well-defined crystalline salts with a variety of inorganic anions, including tetrachloridocobaltate(II) and dihydrogen diphosphate (B83284). nih.govnih.gov In these structures, the piperazinium dication directs the assembly through extensive N-H···anion and C-H···anion hydrogen bonds, creating robust two-dimensional or three-dimensional supramolecular networks. nih.govnih.gov

Future research should extend this concept to this compound, exploring its integration into more complex multi-component systems:

Ionic Co-crystals: Investigating the co-crystallization of this compound with other neutral organic molecules (co-formers). The oxalate anion provides strong hydrogen bond acceptor sites, while the piperazinium cation offers donor sites, creating a versatile platform for building complex networks.

Drug-Drug or Drug-Excipient Salts: Given the prevalence of the piperazine moiety in pharmaceuticals, exploring the formation of multi-component solids where one component is an active pharmaceutical ingredient (API) is a promising direction. Forming a salt or co-crystal with this compound could potentially improve the solubility, stability, or bioavailability of an API. nih.govmdpi.com

Chiral Materials: Using the enantiomerically pure forms of trans-2,6-dimethylpiperazine to create chiral multi-component crystals. These materials could have applications in chiral separations or asymmetric catalysis.

The systematic study of these multi-component systems, combining single-crystal X-ray diffraction with physicochemical property analysis, will open new avenues for the design of advanced materials with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.